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molecular formula C13H12ClN3O3 B1504940 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine CAS No. 881844-09-3

2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine

Cat. No. B1504940
M. Wt: 293.7 g/mol
InChI Key: USGSNJLNFYSCNL-UHFFFAOYSA-N
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Patent
US08017780B1

Procedure details

To a solution of 2,4-dichloro-3-nitropyridine (12.0 g, 62.2 mmol) in DMF (78 mL) was added NEt3 (10.4 mL, 74.6 mmol) and p-methoxybenzylamine (8.12 ml, 62.18 mmol) at 0° C. After stirring for 10 h at rt, DMF was removed at reduced pressure. The residue was triturated with EtOAc, filtered, washed with EtOAc and hexane, and dried to afford 2-chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine (9.29 g, 51%). Additional product (8.0 g, 44%) was obtained by column chromatography (SiO2, eluent) from the filtrates.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
8.12 mL
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.CCN(CC)CC.[CH3:19][O:20][C:21]1[CH:28]=[CH:27][C:24]([CH2:25][NH2:26])=[CH:23][CH:22]=1>CN(C=O)C>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([NH:26][CH2:25][C:24]2[CH:27]=[CH:28][C:21]([O:20][CH3:19])=[CH:22][CH:23]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=NC=CC(=C1[N+](=O)[O-])Cl
Name
Quantity
10.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
8.12 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
78 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with EtOAc and hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1[N+](=O)[O-])NCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.29 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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